THP-NH2

Vue d'ensemble

Description

Tetrahydropyranyl amino compound, commonly referred to as tetrahydropyranyl amine, is a derivative of tetrahydropyran. Tetrahydropyran is a six-membered ring ether that is widely used in organic synthesis as a protecting group for alcohols. The amino derivative, tetrahydropyranyl amine, is particularly useful in peptide synthesis and other organic reactions due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrahydropyranyl amine can be synthesized through the reaction of tetrahydropyran with ammonia or an amine under acidic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amine derivative.

Industrial Production Methods: In industrial settings, the production of tetrahydropyranyl amine involves the use of large-scale reactors where tetrahydropyran is reacted with ammonia gas in the presence of an acid catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Tetrahydropyranyl amine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as tetrahydropyranyl oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted tetrahydropyranyl compounds with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Inhibition of OCTN2 Transporter

Recent studies have highlighted THP-NH2's role as a potent inhibitor of the organic cation transporter OCTN2. This transporter is crucial for carnitine transport, which is essential for mitochondrial fatty acid oxidation. This compound derivatives have been developed that exhibit high affinity for OCTN2 while minimally affecting carnitine synthesis. These compounds have shown promising biological activities, such as reducing protein aggregates in Huntington's disease (HD) models and improving motility defects in Drosophila melanogaster models of HD .

1.2. Potential Treatment for Metabolic Disorders

Given its impact on mitochondrial function and fatty acid metabolism, this compound is being investigated for potential therapeutic applications in metabolic disorders like diabetes and angiocardiopathy. The ability to modulate carnitine levels can help manage conditions characterized by dysfunctional mitochondrial fatty acid oxidation .

Organic Synthesis

2.1. Protecting Group in Peptide Synthesis

This compound serves as an effective protecting group in peptide synthesis, particularly for alcohols. Its use facilitates the synthesis of complex peptides by providing stability during chemical reactions while allowing for easy removal under acidic conditions . The tetrahydropyranyl group enhances solubility and protects sensitive functional groups without leading to unwanted side reactions, making it favorable in solid-phase peptide synthesis (SPPS) protocols .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Property | THP Group | Boc Group | Fmoc Group |

|---|---|---|---|

| Stability under acidic conditions | Moderate | High | Moderate |

| Solubility improvement | Yes | No | Yes |

| Compatibility with SPPS | High | Moderate | High |

Biochemical Applications

3.1. Anti-Inflammatory Properties

This compound derivatives have demonstrated anti-inflammatory effects, particularly in macrophage models (THP-1 cells). Compounds like Ac-hE18A-NH2 derived from this compound have been shown to inhibit inflammatory responses and promote cholesterol efflux through mechanisms independent of ABCA-1, a key cholesterol transporter . This property positions this compound as a candidate for developing therapies aimed at cardiovascular diseases linked to inflammation.

3.2. Recycling Mechanism in Cellular Models

Research indicates that this compound can undergo recycling within cells, enhancing its biological efficacy over time. In studies with HepG2 cells and THP-1 macrophages, Ac-hE18A-NH2 was retained longer within cells compared to other peptides, suggesting a prolonged effect on cellular cholesterol levels and inflammation reduction .

Case Studies

4.1. Study on Huntington’s Disease Models

A notable case study involved the application of THP-derived compounds in Drosophila melanogaster models of Huntington's disease. These studies demonstrated that specific THP derivatives could ameliorate motility defects and extend lifespan by modulating mitochondrial function through OCTN2 inhibition .

4.2. Investigation into Cholesterol Efflux Mechanisms

Another study focused on the role of this compound derivatives in enhancing cholesterol efflux from macrophages, showcasing their potential in managing lipid metabolism disorders . The findings suggest that these compounds could play a significant role in developing treatments for atherosclerosis and related cardiovascular conditions.

Mécanisme D'action

The mechanism of action of tetrahydropyranyl amine involves its ability to act as a protecting group for functional groups such as alcohols and amines. It forms stable derivatives that can be easily removed under mild acidic conditions, allowing for selective reactions to occur without interference from other functional groups. The molecular targets and pathways involved include the formation of stable cyclic intermediates that protect the functional groups during chemical reactions.

Comparaison Avec Des Composés Similaires

Tetrahydropyranyl amine is unique compared to other similar compounds due to its stability and ease of removal. Similar compounds include:

Methoxymethyl ether: Another protecting group for alcohols, but less stable under acidic conditions.

Trimethylsilyl ether: Used as a protecting group for alcohols, but requires harsher conditions for removal.

Benzyl ether: Provides stability but is more difficult to remove compared to tetrahydropyranyl amine.

Activité Biologique

Introduction

THP-NH2, also known as 3-(2-hydroxypropyl)-1,2,4-thiadiazole-5-carboxamide, is a compound that has garnered attention in recent research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound exhibits several biological activities through various mechanisms:

- Inhibition of OCTN2 : this compound is a potent inhibitor of the carnitine/organic cation transporter (OCTN2). This inhibition leads to reduced cellular carnitine levels, which can affect fatty acid metabolism and mitochondrial function. Studies have shown that this action can ameliorate conditions related to mitochondrial dysfunction, such as Huntington's disease (HD) .

- Regulation of Energy Metabolism : The compound has been observed to modulate energy metabolism by increasing glycolysis and decreasing β-oxidation of fatty acids. This shift in metabolic pathways is significant in conditions like diabetes and certain neuropathies where mitochondrial dysfunction is prevalent .

- Restoration of PGC-1α Expression : this compound has been shown to restore the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a key regulator of mitochondrial biogenesis and oxidative metabolism. This restoration is crucial for enhancing mitochondrial function in disease models .

Therapeutic Implications

The biological activities of this compound suggest several therapeutic applications:

- Neurodegenerative Diseases : Given its ability to influence mitochondrial function and energy metabolism, this compound may hold promise as a treatment for neurodegenerative diseases characterized by mitochondrial dysfunction, such as Huntington's disease and possibly Alzheimer's disease.

- Metabolic Disorders : The compound's effects on carnitine levels and fatty acid oxidation make it a candidate for managing metabolic disorders like obesity and type 2 diabetes, where altered lipid metabolism is a concern .

Table 1: Summary of Key Findings on this compound

| Study | Findings | Implications |

|---|---|---|

| Study 1 (2020) | This compound reduced protein aggregates in HD cells and improved motility defects in Drosophila melanogaster models. | Suggests potential for treating HD by improving cellular function. |

| Study 2 (2023) | Demonstrated modulation of glycolysis and inhibition of β-oxidation in treated cells. | Highlights metabolic reprogramming as a therapeutic avenue. |

| Study 3 (2020) | Restoration of PGC-1α expression in animal models led to improved mitochondrial function. | Indicates potential for enhancing energy metabolism in neurodegenerative diseases. |

Detailed Research Findings

- Reduction of Protein Aggregates : In a study involving HD cell models, this compound was effective in reducing protein aggregates associated with the disease, which are known to contribute to cellular toxicity .

- Improvement in Motility Defects : In Drosophila melanogaster models, treatment with this compound resulted in significant improvements in motility defects caused by genetic mutations related to HD .

- Metabolic Adaptations : Research indicated that this compound treatment led to increased glycolytic capacity and enhanced glucose-induced responses in affected cells. This suggests a shift towards anaerobic metabolism under conditions where mitochondrial function is compromised .

- Impact on Mitochondrial Function : The compound's ability to restore PGC-1α expression has profound implications for therapies aimed at improving mitochondrial biogenesis and function in various metabolic disorders .

Propriétés

IUPAC Name |

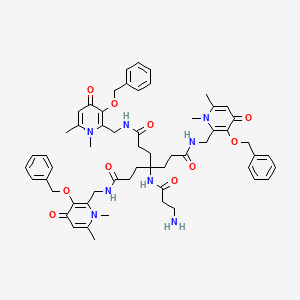

4-(3-aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]heptanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H70N8O10/c1-39-30-48(67)55(74-36-42-16-10-7-11-17-42)45(64(39)4)33-60-51(70)22-26-58(63-54(73)25-29-59,27-23-52(71)61-34-46-56(49(68)31-40(2)65(46)5)75-37-43-18-12-8-13-19-43)28-24-53(72)62-35-47-57(50(69)32-41(3)66(47)6)76-38-44-20-14-9-15-21-44/h7-21,30-32H,22-29,33-38,59H2,1-6H3,(H,60,70)(H,61,71)(H,62,72)(H,63,73) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPKZNZKFVFTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCN)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H70N8O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1039.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.